
1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, attached to a triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antifungal agent due to its triazole moiety.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with fungal enzymes. The triazole ring inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to fungal cell death.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Difluorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2,3-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2,3-Difluorophenyl)-1h-1,2,4-triazol-3-amine
Comparison: 1-(2,3-Difluorobenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes.
Propriétés
Formule moléculaire |
C9H8F2N4 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
1-[(2,3-difluorophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8F2N4/c10-7-3-1-2-6(8(7)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
Clé InChI |
TZXBVJHMHIVLDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)CN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


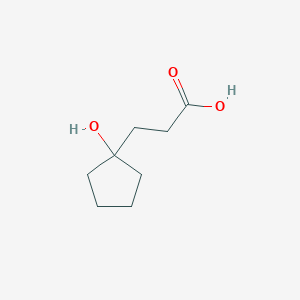
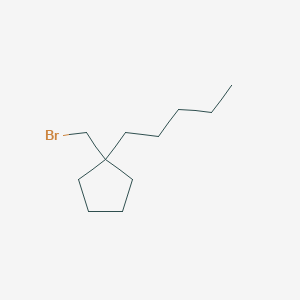
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
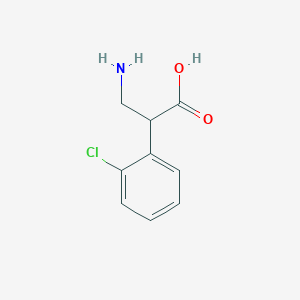
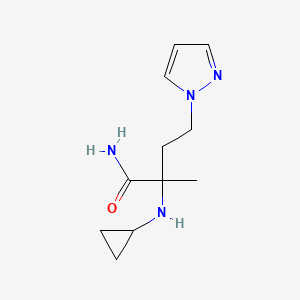

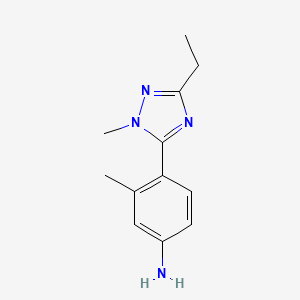



![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)



